

# A Comparative Guide to the Infrared Spectroscopy of 2-(2-aminophenyl)acetonitrile

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## Compound of Interest

Compound Name: 2-(2-aminophenyl)acetonitrile

Cat. No.: B023982

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This guide provides a detailed analysis of the characteristic Infrared (IR) absorption peaks for the functional groups present in **2-(2-aminophenyl)acetonitrile**. The data presented serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development for the structural elucidation and verification of this molecule.

The structure of **2-(2-aminophenyl)acetonitrile** incorporates a primary aromatic amine, a nitrile group, and an ortho-disubstituted benzene ring. Each of these functional groups exhibits distinct vibrational frequencies in the infrared spectrum, which allows for their unambiguous identification.

## Data Presentation: Characteristic IR Peaks

The following table summarizes the expected IR absorption frequencies for the key functional groups in **2-(2-aminophenyl)acetonitrile**. These ranges are based on established spectroscopic data for primary aromatic amines, aromatic nitriles, and substituted aromatic compounds.

Functional Group	Vibrational Mode	General Expected Wavenumber (cm <sup>-1</sup> )	Specific Expected Peaks for 2-(2-aminophenyl)acetonitrile (cm <sup>-1</sup> )
Primary Aromatic Amine (-NH <sub>2</sub> )	N-H Asymmetric & Symmetric Stretch	3300-3500[1][2][3]	Two sharp bands, ~3450 and ~3350
N-H Bend (Scissoring)	1580-1650[4][5]	~1620	
C-N Stretch	1250-1335[4][5]	~1280	
Nitrile (-C≡N)	C≡N Stretch	2220-2260[6][7]	~2230 (Conjugation with the aromatic ring lowers the frequency) [6][8][9]
Aromatic Ring (Ortho-disubstituted)	Aromatic C-H Stretch	3000-3100[10][11][12]	>3000
Aromatic C=C Ring Stretch	1400-1600[10][11][13]	Multiple peaks, typically around 1600 and 1450-1500	
C-H Out-of-Plane (OOP) Bend	675-900[10][11][12]	Strong band around 750 (characteristic of ortho-disubstitution)	
Aliphatic Methylene (-CH <sub>2</sub> -)	C-H Asymmetric & Symmetric Stretch	2850-3000[14]	~2925 and ~2855

## Experimental Protocols

Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy

To obtain the infrared spectrum of **2-(2-aminophenyl)acetonitrile**, a standard procedure using the potassium bromide (KBr) pellet technique is recommended.

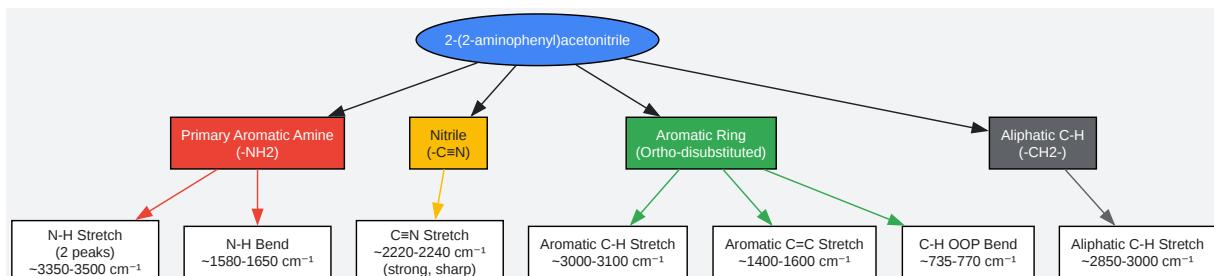
- Sample Preparation: Dry approximately 1-2 mg of the **2-(2-aminophenyl)acetonitrile** sample and 100-200 mg of spectroscopic grade KBr powder separately in an oven at 110°C

for 2-4 hours to remove any moisture.

- Grinding: Add the dried sample and KBr to an agate mortar and gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
- Pellet Formation: Transfer a portion of the powdered mixture into a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a thin, transparent, or translucent KBr pellet.
- Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric water and carbon dioxide.
- Sample Scan: Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to yield the final absorbance or transmittance IR spectrum of the compound.

## Visualization of Functional Groups and IR Peaks

The logical relationship between the structural components of **2-(2-aminophenyl)acetonitrile** and their corresponding IR spectral regions is illustrated below.

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Functional groups of the molecule and their IR absorption regions.

In summary, the IR spectrum of **2-(2-aminophenyl)acetonitrile** is distinguished by a pair of sharp peaks for the N-H stretches of the primary amine, a strong and sharp absorption for the nitrile group, and characteristic peaks for the ortho-disubstituted aromatic ring. These features provide a reliable spectroscopic fingerprint for the confirmation of its chemical structure.

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